Kuromanine Antioxidant Potency: A 3.5-Fold ORAC Advantage Over Trolox & Superiority Over Pelargonin
Kuromanine (cyanidin-3-glucoside) demonstrated the highest peroxyl radical absorbance capacity (ORAC) among 14 tested anthocyanins, including aglycones and their derivatives [1]. Its activity was quantified as 3.5 times stronger than that of Trolox (a water-soluble vitamin E analogue), whereas the comparator pelargonin (pelargonidin-3,5-diglucoside) exhibited the lowest activity in the class, equivalent to that of Trolox [1].
| Evidence Dimension | Peroxyl Radical Absorbance Capacity (ORAC) |
|---|---|
| Target Compound Data | 3.5-fold Trolox equivalents |
| Comparator Or Baseline | Pelargonin (Pelargonidin-3,5-diglucoside): 1.0-fold Trolox equivalents |
| Quantified Difference | Kuromanine exhibits 3.5 times the peroxyl radical scavenging capacity of pelargonin. |
| Conditions | Automated ORAC assay using β-phycoerythrin as a fluorescent probe and 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator. |
Why This Matters
This data provides a clear, quantitative basis for selecting Kuromanine over other anthocyanins when maximum peroxyl radical scavenging capacity is a primary experimental or formulation requirement.
- [1] Wang, H., Cao, G., & Prior, R. L. (1997). Oxygen Radical Absorbing Capacity of Anthocyanins. Journal of Agricultural and Food Chemistry, 45(2), 304–309. View Source
